molecular formula C24H25N3O4S B2728765 N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide CAS No. 878053-10-2

N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide

Cat. No. B2728765
CAS RN: 878053-10-2
M. Wt: 451.54
InChI Key: BCHKXQIKFXINBS-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide , commonly referred to as eutylone , belongs to the designer drug class. It shares structural and pharmacological similarities with both schedule I and II amphetamines and cathinones, including compounds like MDMA, methylone, and pentylone. Eutylone is primarily abused for its psychoactive effects .

Mechanism of Action

Eutylone’s pharmacological effects stem from its interaction with monoamine transporters in the central nervous system. Similar to other synthetic cathinones, it binds to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters. Consequently, eutylone leads to increased monoamine concentrations, resulting in stimulant-like effects. These effects include euphoria, increased sociability, energy, and improved concentration .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c28-23(25-17-8-9-20-21(12-17)31-16-30-20)15-32-22-13-27(19-7-3-2-6-18(19)22)14-24(29)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11,14-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHKXQIKFXINBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide

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